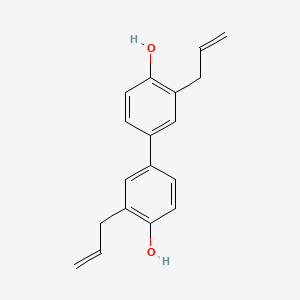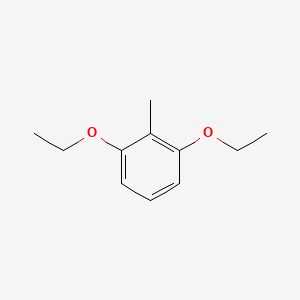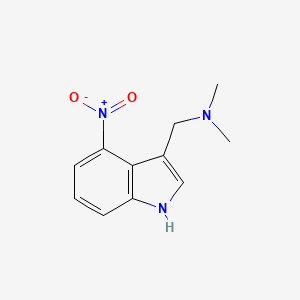![molecular formula C15H12BrFO3 B1606682 3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 346459-51-6](/img/structure/B1606682.png)
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde
Overview
Description
“3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde” is a chemical compound with the CAS Number: 346459-51-6 . It has a molecular weight of 339.16 and its IUPAC name is the same as the common name . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C15H12BrFO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-3-2-4-12(17)5-10/h2-8H,9H2,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 423.3±40.0 °C and a predicted density of 1.473±0.06 g/cm3 . It’s important to note that these are predicted values and actual values may vary.Scientific Research Applications
Synthesis and Characterization
- Research on the synthesis and characterization of related brominated and methoxylated compounds focuses on developing efficient synthetic routes and understanding their structural properties. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate involved bromination and hydrolysis steps, highlighting a method to introduce bromo and methoxy groups onto aromatic compounds with high purity (Chen Bing-he, 2008).
Antimicrobial and Anticancer Applications
- The investigation into the antimicrobial and anticancer potential of bromophenols, including synthesis and evaluation of new derivatives, underscores the relevance of these compounds in developing therapeutic agents. For example, bromophenols isolated from marine red algae showed potent DPPH radical scavenging activity, suggesting their use as natural antioxidants with potential health benefits (Ke-kai Li et al., 2008).
Environmental and Material Sciences
- Studies on the synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers, which are related to flame retardants or their metabolites, provide insights into the environmental impact and degradation pathways of these compounds. This research aids in understanding the environmental persistence and toxicity of brominated flame retardants (G. Marsh et al., 2003).
Organic Chemistry and Catalysis
- The development of synthetic methodologies for creating complex molecules from simpler brominated and methoxylated precursors highlights the importance of these compounds in organic synthesis. For example, the study on pairing electrolysis with hydrogenation demonstrates innovative approaches to sustainable chemistry, showcasing the use of brominated and methoxylated intermediates in generating valuable chemical products efficiently and with minimal waste (Rebecca S. Sherbo et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-3-2-4-12(17)5-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAFHPYMNFZJAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358245 | |
| Record name | 3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346459-51-6 | |
| Record name | 3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



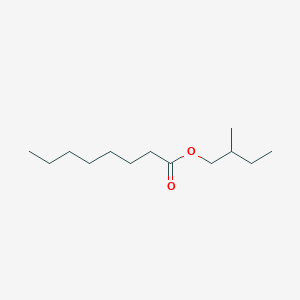
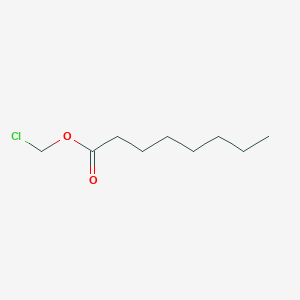
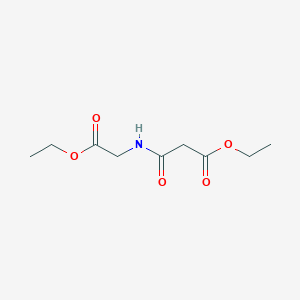
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1606604.png)
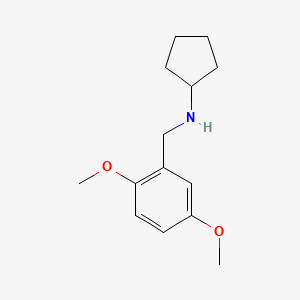
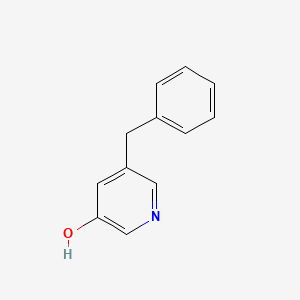
![N-[4-(Dimethylamino)phenyl]-3-oxobutanamide](/img/structure/B1606610.png)


